Cas no 899952-74-0 (N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a specialized organic compound featuring a benzamide core substituted with a 3-chlorophenyl group and a 1,1-dioxo-1lambda6,2-thiazinan moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the sulfonamide-like thiazinan ring enhances stability and may influence binding affinity in target interactions. The chlorophenyl group contributes to lipophilicity, potentially improving membrane permeability. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators, owing to its balanced physicochemical properties and functional group diversity. Suitable for controlled synthetic and pharmacological studies.
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide structure
899952-74-0 structure
Product name:N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS No:899952-74-0
MF:C17H17ClN2O3S
MW:364.846482038498
CID:5500031

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
    • N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
    • Inchi: 1S/C17H17ClN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
    • InChI Key: WUQICMLZJGZUJI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2781-0019-5mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2781-0019-40mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2781-0019-50mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2781-0019-100mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2781-0019-4mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2781-0019-5μmol
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2781-0019-2μmol
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2781-0019-20mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2781-0019-75mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2781-0019-1mg
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-74-0 90%+
1mg
$54.0 2023-05-16

Additional information on N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Comprehensive Overview of N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-74-0)

The compound N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-74-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzamide core linked to a thiazinan ring with a sulfone group, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating specific biological pathways, though its exact mechanisms remain under investigation.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide aligns with this trend, as its structural motifs are often associated with kinase inhibition and receptor modulation. This has led to increased searches for "CAS 899952-74-0 uses" and "thiazinan derivatives in drug design," reflecting the scientific community's growing curiosity.

The compound's synthetic route and physicochemical properties are also topics of discussion. Its chlorophenyl and sulfone groups contribute to its stability and bioavailability, key factors in preclinical studies. Laboratories focusing on medicinal chemistry optimization often explore derivatives of this scaffold to enhance potency or reduce off-target effects. Searches like "how to synthesize N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide" highlight the practical interest in its preparation.

From an industrial perspective, CAS 899952-74-0 is cataloged in chemical databases as a research-grade material, primarily for academic and pharmaceutical R&D. Its role in high-throughput screening libraries underscores its utility in identifying lead compounds. Notably, discussions around "benzamide-based therapeutics" and "sulfone-containing bioactive molecules" frequently reference this compound as a case study.

Environmental and safety profiles of N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide are rigorously evaluated in compliance with global standards. While it is not classified as hazardous under current regulations, proper handling protocols are emphasized in material safety data sheets (MSDS). Queries such as "is CAS 899952-74-0 biodegradable" or "ecotoxicity of thiazinan derivatives" reflect broader societal concerns about sustainable chemistry.

In summary, N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide represents a compelling example of modern structure-activity relationship (SAR) exploration. Its multifaceted applications—from drug discovery to chemical biology—make it a staple in contemporary research. As the scientific community continues to unravel its potential, this compound will likely remain a focal point for innovation in organic and medicinal chemistry.

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